molecular formula C21H34N2O B5986022 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol

Cat. No.: B5986022
M. Wt: 330.5 g/mol
InChI Key: HBGGKDSZEPWTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. JAK kinases are involved in the regulation of immune cell function and blood cell production, making CYT387 a potential therapeutic agent for a variety of diseases.

Mechanism of Action

2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol inhibits JAK1 and JAK2 kinases, which are involved in the signaling pathways of cytokines and growth factors that regulate immune cell function and blood cell production. By inhibiting these kinases, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its effects on immune cells and blood cells, this compound has been shown to have effects on other biological processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its specificity for JAK1 and JAK2 kinases, which reduces the risk of off-target effects. However, like other small molecule inhibitors, this compound may have limitations in terms of bioavailability, toxicity, and pharmacokinetics. Additionally, the effects of this compound may vary depending on the disease or cell type being studied.

Future Directions

There are several potential future directions for research on 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One direction is to explore its potential as a therapeutic agent in other diseases, such as multiple sclerosis, lupus, and inflammatory bowel disease. Another direction is to investigate the combination of this compound with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a piperazine ring and the introduction of the cyclohexylmethyl and phenylethyl groups. The final product is purified through column chromatography and characterized using spectroscopic techniques.

Scientific Research Applications

2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, this compound has shown promising results in reducing inflammation, inhibiting cell proliferation, and inducing apoptosis in cancer cells.

Properties

IUPAC Name

2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O/c24-16-12-21-18-22(17-20-9-5-2-6-10-20)14-15-23(21)13-11-19-7-3-1-4-8-19/h1,3-4,7-8,20-21,24H,2,5-6,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGGKDSZEPWTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.